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Azanide;azanidylideneiron;iron

Cat. No.: B3132567
CAS No.: 37245-77-5
M. Wt: 365.10 g/mol
InChI Key: ILMFDGFXPJCFQW-UHFFFAOYSA-N
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Description

Significance of Iron-Nitrogen Bonds in Catalysis and Biological Processes

Iron-nitrogen bonds are central to a host of catalytic and biological functions, primarily due to iron's abundance and its ability to exist in multiple oxidation states, facilitating complex redox reactions. mdpi.comlibretexts.org

In the realm of catalysis , the most prominent example is the Haber-Bosch process, an industrial method for synthesizing ammonia (B1221849) (NH₃) from nitrogen (N₂) and hydrogen (H₂). preprints.orglibretexts.org This process, which is critical for the global production of fertilizers, relies on an iron-based catalyst. preprints.orgmdpi.com Iron nitrides and complexes act as effective catalysts by weakening the exceptionally strong triple bond of dinitrogen, a crucial step for its conversion into more reactive forms. mdpi.commit.edu Research continues to refine these catalysts, with studies exploring the effects of alloying iron with other metals, such as cobalt, to enhance activity in processes like ammonia decomposition. chemrxiv.org Beyond ammonia synthesis, iron-nitrogen complexes are instrumental in advanced organic synthesis, including the selective amination of C-H bonds to create valuable nitrogen-containing compounds. researchgate.net

In biological systems , iron-nitrogen bonds are indispensable for life. The most critical role is in biological nitrogen fixation, a process carried out by microorganisms using enzymes called nitrogenases. yale.eduwikipedia.org These enzymes feature a complex iron-sulfur cluster, often containing molybdenum (FeMoco), which is believed to be the active site for binding and reducing atmospheric nitrogen to ammonia. acs.orgpnas.orgacs.org This natural process supplies the essential nitrogen required for the synthesis of DNA, proteins, and other vital biomolecules. mit.eduyale.edu Furthermore, iron's coordination with nitrogen-containing porphyrin rings in heme proteins like hemoglobin is fundamental to oxygen transport in vertebrates. wikipedia.org The interaction between iron and nitric oxide (NO), a key signaling molecule, also underscores the diverse biological roles of iron-nitrogen coordination chemistry. nih.govacs.org

Table 1: Key Processes Involving Iron-Nitrogen Bonds

Process Field Key Molecule/System Function
Ammonia Synthesis Industrial Catalysis Haber-Bosch Catalyst (Iron-based) Converts atmospheric N₂ to NH₃ for fertilizers. preprints.org
Ammonia Decomposition Industrial Catalysis FeCo Alloy Catalysts Breaks down NH₃ into H₂ and N₂. chemrxiv.org
C-H Bond Amination Organic Synthesis Iron Imido Complexes Forms carbon-nitrogen bonds directly. researchgate.net
Biological Nitrogen Fixation Biochemistry Nitrogenase Enzymes (FeMoco) Converts atmospheric N₂ to NH₃ in microorganisms. pnas.orgacs.org
Oxygen Transport Biology Hemoglobin (Heme-Iron) Transports O₂ in the blood of vertebrates. wikipedia.org
Biological Signaling Biology Nitric Oxide Synthase (NOS) Biosynthesis and transport of the signaling molecule NO. nih.gov

Nomenclature and Context of Azanide (B107984);azanidylideneiron;iron within Iron Nitride Chemistry

The compound identified by the name "Azanide;azanidylideneiron;iron" belongs to the class of inorganic compounds known as iron nitrides. This systematic name provides insight into its complex chemical structure.

Nomenclature : The IUPAC name "this compound" and its associated SMILES string [NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] suggest a compound with multiple components: an azanide anion (NH₂⁻), an azanidylideneiron moiety ([N-]=[Fe]), and additional iron atoms. fishersci.ca The term "azanide" refers to the conjugate base of ammonia. This complex designation points towards a structure more intricate than a simple binary nitride.

Chemical Identity : This compound is registered under CAS Number 37245-77-5. fishersci.calookchem.comchemicalbook.com It is often referred to by synonyms such as Iron Nitride, Iron Nitrogen, or Nitriloiron(III). lookchem.comchemicalbook.com The molecular formula is frequently cited as Fe₆N₂, corresponding to a molecular weight of approximately 363.08 g/mol . chemicalbook.com

Context in Iron Nitrides : Iron and nitrogen can form several distinct crystalline, metallic solids, and the term "iron nitride" can describe a mixture of these different phases. lookchem.comchemicalbook.comwikipedia.org Known iron nitrides include Fe₂N, Fe₃N₄, Fe₄N, Fe₇N₃, and Fe₁₆N₂. wikipedia.org These compounds are generally insoluble in water and decompose at elevated temperatures. lookchem.comwikipedia.org this compound, with its formula Fe₆N₂, represents one specific stoichiometry within this broader family of materials.

Table 2: Chemical Identification of this compound

Identifier Value Source(s)
IUPAC Name This compound fishersci.ca
CAS Number 37245-77-5 fishersci.calookchem.comchemicalbook.com
Molecular Formula Fe₆N₂ chemicalbook.com
Molecular Weight ~363.08 g/mol chemicalbook.com
Common Synonyms Iron nitride, Iron nitrogen, Nitriloiron(III) lookchem.comchemicalbook.com
Appearance Gray Powder lookchem.comlookchem.com

Historical Perspectives on Iron-Nitrogen Research

The scientific journey to understand iron-nitrogen compounds is built upon centuries of foundational chemical discoveries.

The story begins with the isolation of nitrogen itself. In 1772, Scottish physician Daniel Rutherford was the first to formally recognize nitrogen, which he called "noxious air" or "phlogisticated air," by demonstrating that a component of air did not support combustion. rsc.orglibretexts.org This discovery paved the way for the study of nitrogen's compounds.

A pivotal moment in the history of iron-nitrogen chemistry arrived in the early 20th century with the development of the Haber-Bosch process. This industrial innovation, which uses an iron catalyst to fix atmospheric nitrogen, revolutionized agriculture and has been credited with sustaining a significant portion of the global population. libretexts.org

Parallel to these industrial advancements, scientists began to unravel the biological role of iron-nitrogen compounds. The realization that nitrogenase enzymes in soil microbes also perform nitrogen fixation at ambient conditions, using an iron-based cofactor, created a crucial bridge between industrial catalysis and biochemistry. libretexts.org

Structural studies of the iron-nitrogen system also have a rich history. Foundational research in the mid-20th century elucidated the crystal structures of various iron-nitrogen alloys and phases, such as nitrogen-austenite and nitrogen-martensite, providing a solid-state chemical basis for understanding these materials. royalsocietypublishing.orgscispace.com This historical progression from the discovery of the element to the manipulation of its compounds for industrial and biological understanding highlights the enduring importance of iron-nitrogen chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe6H2N2-2 B3132567 Azanide;azanidylideneiron;iron CAS No. 37245-77-5

Properties

IUPAC Name

azanide;azanidylideneiron;iron
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMFDGFXPJCFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe6H2N2-2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37245-77-5
Record name Iron nitride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037245775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies for Iron Nitrogen Compounds

Approaches to Synthesizing Iron Nitride (Azanide;azanidylideneiron;iron)

Iron nitride synthesis encompasses a range of methods designed to introduce nitrogen into an iron precursor, resulting in various phases such as ε-Fe₃N and γ′-Fe₄N. The choice of synthetic route directly influences the composition and properties of the resulting iron nitride material.

Nitridation of Zero-Valent Iron Precursors

A common and effective method for preparing iron nitride nanoparticles involves the direct nitridation of zero-valent iron nanoparticles (ZVINPs). This approach leverages the high reactivity of nanoscale iron to facilitate the incorporation of nitrogen atoms into the iron lattice. The specific phase of iron nitride obtained is highly dependent on the nitriding agent and the reaction conditions.

Two primary strategies are employed for the nitridation of ZVINPs: solvothermal methods and gas diffusion. rsc.org In the solvothermal approach, ZVINPs are heated in a nitrogen-containing solvent under pressure. However, gas diffusion methods are more prevalent. The choice of gas is critical; while nitrogen gas (N₂) can be used, it often leads to the formation of iron oxide phases. rsc.org In contrast, ammonia (B1221849) (NH₃) gas diffusion is highly effective in producing pure iron nitride phases in the nanoscale. rsc.orgresearchgate.net

The nitridation process using ammonia typically involves heating the ZVINPs in a controlled ammonia atmosphere. For instance, iron nanoparticle precursors with an iron oxide shell and an α-Fe core can be nitrided in an NH₃ atmosphere at temperatures as low as 473 K and 673 K for one hour. nih.gov This process yields a mixture of iron nitride nanoparticles, specifically γ′-Fe₄N and ε-Fe₃N, that are homogeneously dispersed. nih.gov The resulting nanoparticles exhibit ferromagnetic properties, with coercive fields of 65 Oe for ε-Fe₃N and 45 Oe for γ′-Fe₄N, compared to 160 Oe for the initial ZVINPs. rsc.org Another approach involves the gas nitridation of γ-Fe₂O₃ nanoparticles, which are first reduced with hydrogen gas and then subjected to a mixture of ammonia and hydrogen gas to form γ′-Fe₄N nanoparticles. acs.org

Sonochemical methods have also been developed to produce iron nitride nanoparticles. In one such method, iron pentacarbonyl (Fe(CO)₅) is sonicated in a decane (B31447) solution under a mixture of ammonia and hydrogen gas, resulting in amorphous Fe₂₋₃N. researchgate.net A second method involves nitriding sonochemically prepared amorphous iron at approximately 400 °C under a stream of NH₃-H₂, which primarily yields Fe₄N. researchgate.net

PrecursorNitriding AgentMethodTemperature (°C)Resulting PhasesReference
Zero-Valent Iron NanoparticlesNH₃Gas Diffusion200-400ε-Fe₃N, γ′-Fe₄N rsc.orgresearchgate.net
Fe Nanoparticle PrecursorNH₃Thermal Ammonolysis200 and 400γ′-Fe₄N, ε-Fe₃N nih.gov
γ-Fe₂O₃ NanoparticlesH₂ (reduction), then NH₃/H₂Gas NitridationNot Specifiedγ′-Fe₄N acs.org
Fe(CO)₅NH₃/H₂Sonochemical~0Amorphous Fe₂₋₃N researchgate.net
Amorphous FeNH₃/H₂Nitridation~400Fe₄N researchgate.net

Solid-State Synthesis Routes

Solid-state synthesis provides an alternative pathway to iron nitrides, often enabling the formation of unique phases or offering advantages in terms of scalability and precursor stability. These methods involve the reaction of solid precursors at elevated temperatures and, in some cases, high pressures.

High-pressure synthesis techniques have emerged as a powerful tool for tuning the structure and magnetic properties of iron nitrides. iphy.ac.cnbohrium.com One notable high-pressure method is the high-pressure solid-state metathesis (HSM) reaction. iphy.ac.cn This technique can be used to synthesize multinary iron-based metal nitrides by promoting nitrogen disorder and diffusion at high temperatures. iphy.ac.cn

More conventional solid-state methods have also been explored. For example, the reaction of iron(III) oxide (Fe₂O₃) with sodium amide (NaNH₂), a solid-state nitrogen source, at 240 °C for 36 hours can produce Fe₂₊ₓN. whiterose.ac.uk This approach offers a lower-temperature alternative to traditional ammonolysis, which often requires temperatures in the range of 650-800 °C and can be limited by gas-solid diffusion kinetics. whiterose.ac.uk

Synthesis of High-Valent Iron Nitrido Complexes

High-valent iron nitrido complexes, which feature iron in oxidation states of +4, +5, +6, and even +7, are of great interest due to their involvement as key intermediates in various catalytic processes. researchgate.netdntb.gov.ua The synthesis of these highly reactive species requires specialized techniques and carefully designed ligand scaffolds to stabilize the high-valent iron center.

Preparation of Iron(IV) Nitrido Species

Iron(IV) nitrido complexes have been successfully synthesized and isolated, allowing for detailed studies of their reactivity. One synthetic route involves the reaction of an iron(IV) nitride complex, PhB(MesIm)₃Fe≡N, with various substrates. nih.gov This complex can be prepared and isolated, making it a valuable tool for investigating nitrogen-atom transfer reactions. nih.gov

Solid-state methods can also be employed to generate iron(IV) nitrido species. For instance, the previously unreported calcium nitridoferrate(IV), Ca₄FeN₄, can be prepared from the binary reagents Fe₂N and Ca₃N₂ through an azide-mediated oxidation under high-pressure (6 GPa) and high-temperature (ca. 1200 °C) conditions. nih.gov In this reaction, sodium azide (B81097) (NaN₃) acts as a potent solid-state nitriding agent. nih.gov

PrecursorsReagentsConditionsProductReference
Not SpecifiedNot SpecifiedNot SpecifiedPhB(MesIm)₃Fe≡N nih.gov
Fe₂N, Ca₃N₂NaN₃6 GPa, ~1200 °CCa₄FeN₄ nih.gov

Preparation of Iron(VI) Nitrido Species

The synthesis of iron(VI) nitrido complexes represents a significant challenge due to the extremely high oxidation state of the iron center. One successful approach involves the photolysis of an Fe(IV)-azide complex. Specifically, an Fe(IV)-azide(Me₃-cyclam-acetato) complex can be irradiated with 650 nm light to generate a formal Fe(VI)-nitrido complex. stanford.edustanford.edu This photolysis product has been characterized through detailed spectroscopic studies. stanford.edustanford.edu

Another strategy for preparing highly reactive iron(VI) nitrido complexes involves the use of a tetraanionic macrocyclic tetraamido ligand (TAML). The complex [Feⱽᴵ(N)(TAML)]⁻ has been synthesized and shown to readily undergo nitrogenation reactions with substrates like styrene (B11656) at ambient conditions. cityu.edu.hk

Preparation of Iron(VII) Nitrido Species

The isolation and characterization of an iron(VII) nitrido species marks a significant milestone in high-valent iron chemistry. A unique Fe(VII) species has been prepared through the one-electron oxidation of a stable, octahedral Fe(VI) nitrido complex. dntb.gov.uaresearchgate.netosti.gov This super-oxidized Fe(VII) nitride is highly reactive and has been shown to rearrange to an Fe(V) imide through an intramolecular amination mechanism and ligand exchange. researchgate.netosti.gov

Synthesis of Iron Imido Complexes

Iron imido complexes are crucial intermediates in various nitrogen-transfer reactions, including C-H bond amination and alkene aziridination. acs.org The synthesis of these complexes is of significant interest, with methods developed to access a range of oxidation states from Fe(II) to Fe(V). acs.orgacs.org

A primary and widely utilized method for generating iron imido complexes involves the reaction of iron precursors with organic azides (RN₃). This reaction typically proceeds via the extrusion of dinitrogen (N₂). The choice of the iron precursor's oxidation state and ligand environment can dictate the oxidation state of the resulting iron imido product.

For instance, low-valent iron(0) or iron(I) precursors can react with organic azides to yield higher-valent iron imido species. A three-coordinate iron(0) complex has been shown to react with a bulky organic azide to form a two-coordinate iron(II) imido complex. acs.org Similarly, an Fe(I) precursor, [(TIMMNMes)FeI(N₂)]⁺, reacts with 1-adamantyl azide to produce the corresponding trivalent iron imide. acs.orgnih.gov

Iron(II) precursors are also commonly employed. The reaction of a di-iron(II) complex, [(tBuL)FeCl]₂, with various aryl azides leads to the formation of high-spin Fe(III) species. nih.govharvard.edu Depending on the steric properties of the azide, either a terminal iron iminyl or a bridging di-iron imido complex can be isolated. nih.govharvard.edu Another example involves the reaction of linear iron(II) precursors, [FeL₂]⁰,⁻, with mesityl azide (MesN₃) to synthesize trigonal imido iron complexes, [Fe(NMes)L₂]⁰,⁻. rsc.orgrsc.org

The formation of Fe(III) amido complexes from Fe(II) precursors and aryl azides has also been documented, which is thought to occur through the formation of a putative Fe(IV) imido intermediate that subsequently abstracts a hydrogen atom. nih.gov

Table 1: Synthesis of Iron Imido Complexes from Organic Azides

Iron PrecursorOrganic AzideResulting Iron Imido ComplexPrecursor Fe Oxidation StateProduct Fe Oxidation State
(NHC)Co(vtms)₂ type Fe(0) complexArTripN₃[(IPr)Fe(NArTrip)]0+2
[(TIMMNMes)FeI(N₂)]⁺1-Adamantyl azideTrivalent iron imide+1+3
[(tBuL)FeCl]₂2,6-diisopropylphenyl azide(tBuL)FeCl(•NC₆H₃-2,6-iPr₂) (terminal iminyl)+2+3
[(tBuL)FeCl]₂3,5-bis(trifluoromethyl)aryl azide[(tBuL)FeCl]₂(μ-NC₆H₃-3,5-(CF₃)₂) (bridging imido)+2+3
[FeL₂]⁰,⁻ (L = –N{Dipp}SiMe₃)Mesityl azide (MesN₃)[Fe(NMes)L₂]⁰,⁻+2+2/+3

The synthesis of iron(II) imido complexes has been challenging, and only a few examples are known. acs.org One successful strategy involves the reaction of a three-coordinate iron(0) complex with a sterically demanding organic azide, ArTripN₃ (ArTrip = 2,6-bis(2′,4′,6′-triisopropylphenyl)phenyl), which furnishes a high-spin (S=2) two-coordinate iron(II) imido complex, [(IPr)Fe(NArTrip)]. acs.org

Another route involves the reduction of higher-valent iron imido complexes. A three-coordinate high-spin (S=2) Fe(II) imido complex, [Ph₂B(tBuIm)₂Fe=NDipp][K(18-C-6)THF₂], and its congeners with other alkali metals have been prepared via the alkali metal reduction of the corresponding Fe(III) imido complex. osti.gov Stepwise chemical reduction of a trivalent iron imide, [(TIMMNMes)Fe(NAd)]¹⁺, can also lead to the corresponding divalent Fe(II) complex, [(TIMMNMes)Fe(NAd)]⁰. acs.orgnih.gov

Computational and spectroscopic data suggest that a neutral trigonal imido iron complex, synthesized from an iron(II) precursor, possesses significant iron(II) nitrene character, which is closely related to an iron(II) imido description. rsc.org

Mid- to high-valent iron imido complexes, spanning oxidation states from +3 to +5, have attracted considerable attention as they are key intermediates in nitrogen-transfer chemistry. nih.govnih.gov The reaction of iron(I) or iron(II) precursors with organic azides is a common method for accessing Fe(III) imido species, as detailed previously. acs.orgnih.govnih.gov For example, reacting an Fe(I) dinitrogen complex with 1-adamantyl azide yields a trivalent iron imide. acs.orgnih.gov Similarly, a di-iron(II) chloride complex reacts with aryl azides to form Fe(III) iminyl or bridging imido products. nih.gov

Higher oxidation states can be achieved through stepwise oxidation of lower-valent imido complexes. A series of isostructural low-spin complexes, [(TIMMNMes)Fe(NAd)]⁰,¹⁺,²⁺,³⁺, spanning oxidation states from II to V, has been synthesized through sequential chemical reduction and oxidation reactions. acs.orgnih.gov The Fe(V) imide in this series is unstable and converts to an air-stable Fe(V) nitrido complex via N-C bond cleavage. acs.orgnih.gov The stability of the pentavalent imide can be enhanced by using different alkyl groups on the imido ligand. acs.orgnih.gov

These synthetic advancements have made a variety of mid- to high-valent iron imides and nitrides available, allowing for detailed studies of their electronic structures and reactivity patterns. nih.gov

Table 2: Oxidation States of Synthesized Iron Imido Complexes

Oxidation StateSynthetic ApproachExample Complex Series/Species
Iron(II)Reaction of Fe(0) with organic azide; Reduction of Fe(III) imido[(IPr)Fe(NArTrip)], [(TIMMNMes)Fe(NAd)]⁰
Iron(III)Reaction of Fe(I) or Fe(II) with organic azide[(TIMMNMes)Fe(NAd)]¹⁺, (tBuL)FeCl(•NC₆H₃-2,6-iPr₂)
Iron(IV)Stepwise oxidation of lower-valent imido complexes[(TIMMNMes)Fe(NAd)]²⁺
Iron(V)Stepwise oxidation of lower-valent imido complexes[(TIMMNMes)Fe(NAd)]³⁺

Synthesis of Iron Amido Complexes

Iron amido complexes, featuring an [NR₂]⁻ ligand, are synthesized through several primary methodologies, including reactions that eliminate amines and strategies involving the deprotonation of coordinated amine ligands. These complexes are valuable in catalysis and as precursors for other materials. nih.gov

Protolytic ligand substitution, a broad category of reactions that can include amine elimination, is a common strategy for synthesizing metal amido complexes. nih.gov This method often involves the reaction of a metal precursor bearing a displaceable ligand with a primary or secondary amine. While the search results focus more on deprotonation strategies, the reaction of an iron(II) precursor like Fe(hmds)₂ (hmds = hexamethyldisilazide) with an N,N'-diamide ligand (LH₂) represents a related deprotonative complexation where HN(SiMe₃)₂ is eliminated. nih.gov This leads to the formation of the heteroleptic triamidoferrate(II) complex. nih.gov A similar approach using an iron(II) alkyl complex, [Fe(pyridine)₂(CH₂SiMe₃)₂], reacts with an amino-imidazolin-2-imine (HAmIm) to yield a three-coordinate iron(II) amido complex. acs.org

A direct and effective method for synthesizing iron amido complexes is the deprotonation of a coordinated amine or a free amine ligand prior to coordination. This can be achieved using a strong base.

One approach involves the sequential addition of a base and an iron source to an amine. For example, the reaction of N,N'-diphenyl-1,2-diphenylethane-1,2-diamide (PhLH₂) with one equivalent of potassium hexamethyldisilazide (K(hmds)) followed by one equivalent of Fe(hmds)₂ cleanly affords a pure triamidoferrate(II) complex. nih.gov A similar reaction using N,N'-diphenyl ethylenediamine (B42938) (HLH₂) via deprotonation with two equivalents of K(hmds) and subsequent addition of Fe(hmds)₂ yields a homoleptic tetraamido ferrate. nih.gov

Another strategy involves the deprotonation of a coordinated ammine (NH₃) ligand to form the corresponding amido (NH₂) complex. The treatment of an iron(III)-ammine complex, [FeIIIpoat(NH₃)], with a strong base like 1,5,7-triazobicyclo[4.4.0]dec-5-ene (TBD) leads to the formation of the putative [FeIIIpoat(NH₂)]⁻ species, as indicated by spectroscopic changes. nih.govescholarship.org Furthermore, an Fe(III)-amido complex, [FeIIIpoat(NHtol)]⁻, was successfully synthesized and isolated by first deprotonating p-toluidine (B81030) with potassium hydride (KH) and then adding it to the iron precursor. nih.govescholarship.org Deprotonation of an N-H entity in a binuclear iron(II) complex containing a neutral amino-imidazolin-2-imine ligand was achieved using potassium hexamethyldisilylamide to yield the corresponding binuclear amido complex. acs.org

Utilizing Tripodal Ligands for Amido Complex Formation

The synthesis of iron amido complexes often employs tripodal ligands to enforce a specific coordination geometry around the metal center and to modulate its reactivity. These ligands, with their three-fold symmetry, can create a well-defined coordination pocket that stabilizes reactive intermediates. A notable example is the use of a C3-symmetrical phosphinic amido tripodal ligand, N,N',N''-[nitrilotris(ethane-2,1-diyl)]tris(P,P-diphenylphosphinic amido), denoted as [poat]³⁻, in the formation of a monomeric iron(III)-amido complex. nih.govescholarship.orgresearchgate.netrsc.org

The synthetic strategy involves the deprotonation of an amine substrate, such as p-toluidine, using a strong base like potassium hydride (KH) to generate the corresponding amide. This pre-formed amide is then introduced to a solution of the iron(II) precursor complex bearing the tripodal ligand. In a specific instance, the reaction of the p-toluidine anion with {K[FeIIIpoat]₂}⁺ resulted in the formation of the dark green iron(III)-amido complex, [FeIIIpoat(NHtol)]⁻. nih.govescholarship.org

The resulting amido complex exhibits a trigonal bipyramidal geometry, where the equatorial plane is defined by the nitrogen atoms of the tripodal ligand. nih.govescholarship.org The external amido ligand occupies an axial position. Spectroscopic and crystallographic analyses are crucial for the characterization of these complexes. For instance, X-ray diffraction studies provide precise bond lengths and angles, confirming the formation of the Fe-N amido bond. A comparison of the structural parameters of the iron(III)-amido complex with its iron(III)-ammine analogue, [FeIIIpoat(NH₃)], reveals key differences in the coordination environment. nih.gov

ComplexFe-Naxial (Å)Fe-Nequatorial (avg) (Å)Fe-Napical (Å)
[FeIIIpoat(NHtol)]-1.950(3)2.025(5)2.401(3)
[FeIIIpoat(NH3)]2.060(4)avg. 2.109(4)

The shorter axial Fe-N bond length in the amido complex compared to the ammine complex is indicative of a stronger bond, which is expected for the anionic amido ligand. The tripodal ligand framework not only facilitates the isolation of such species but also influences their electronic properties and subsequent reactivity. nih.gov The phosphinic amido groups of the [poat]³⁻ ligand, for instance, provide a strong ligand field. nih.gov Other tripodal amido-polyphosphine ligands have also been utilized to synthesize divalent iron complexes, demonstrating the versatility of this approach in tuning the steric and electronic properties of the resulting iron amido compounds.

Synthesis of Iron-Dinitrogen Coordination Complexes

The synthesis of iron-dinitrogen complexes is a cornerstone of research into nitrogen fixation, aiming to mimic the activity of nitrogenase enzymes. These synthetic complexes can feature dinitrogen (N₂) bound to a single iron center (end-on) or bridging between two or more metal centers.

Terminal, or end-on, dinitrogen complexes of iron are typically synthesized by the reduction of an iron precursor in the presence of dinitrogen gas. The choice of ancillary ligands supporting the iron center is critical in determining the stability and properties of the resulting N₂ complex. These ligands modulate the electron density at the iron center, which in turn influences the extent of π-backbonding to the N₂ ligand. This backbonding is crucial for the activation of the otherwise inert N-N triple bond. nih.gov

A common synthetic route involves the reduction of an iron(II) halide precursor with a suitable reducing agent, such as sodium amalgam or potassium graphite (B72142) (KC₈), under an atmosphere of N₂. The nature of the supporting ligand, which can range from phosphines to more complex pincer-type ligands, has a profound effect on the electronic structure of the resulting iron-dinitrogen complex. This is reflected in the spectroscopic properties of the complex, particularly the N-N stretching frequency (ν(NN)) in the infrared or Raman spectra, and the N-N bond length determined by X-ray crystallography. A lower ν(NN) and a longer N-N bond distance are indicative of greater N₂ activation. researchgate.netacs.orgscispace.com

ComplexN-N Bond Length (Å)ν(NN) (cm-1)
[Fe(DMeOPrPE)2(N2)H]+-2094
[(TPB)FeN2]0-2246
[(TPB)FeN2]1--2142
[(TPB)FeN2]2--2079
[(PCP)Fe(N2)]1.128(3)1992
[(POCOP)Fe(N2)]1.135(6)1969

The data in the table illustrates that the electronic state of the iron center and the nature of the supporting ligand significantly influence the degree of dinitrogen activation. For example, in the [(TPB)FeN₂]ⁿ series, as the complex becomes more reduced (from neutral to dianionic), the N-N stretching frequency decreases, indicating increased π-backbonding and N₂ activation. nih.gov Similarly, the use of different pincer ligands (PCP vs. POCOP) also results in variations in the N-N bond length and stretching frequency. researchgate.net

Bridging dinitrogen complexes of iron can be synthesized through several methodologies. One common approach is the reduction of a suitable iron precursor in the presence of N₂, leading to the formation of a dinuclear complex with a Fe-(μ-N₂)-Fe core. The nature of the supporting ligands plays a crucial role in stabilizing this bridging arrangement. For instance, bulky β-diketiminate ligands have been successfully employed to synthesize diiron(I) complexes with a bridging N₂ ligand. acs.orgnih.gov These low-coordinate iron centers can lead to significant weakening of the N-N bond. acs.orgnih.gov

Another synthetic strategy involves the reaction of a terminal iron-dinitrogen complex, which can act as a Lewis base, with a Lewis acidic metal species. This "push-pull" mechanism can lead to a more polarized and activated dinitrogen ligand. This approach has been used to synthesize heterobimetallic bridging dinitrogen complexes, where the iron-dinitrogen unit is coordinated to another metal, such as a lanthanide or uranium. rsc.orgrsc.org For example, the reaction of [Fe(depe)₂(N₂)] with [UIII{N(SiMe₃)₂}₃] yields the heteronuclear bridging dinitrogen complex [{Fe(depe)₂}(μ-η¹:η¹-N₂)(U{N(SiMe₃)₂}₃)]. rsc.org

The degree of N₂ activation in these bridging complexes can be assessed by their spectroscopic and structural parameters. The N-N bond lengths in bridging dinitrogen complexes are often elongated compared to free N₂, and the N-N stretching frequencies are significantly lowered. lmu.denih.gov

ComplexN-N Bond Length (Å)ν(NN) (cm-1)
[LMe,iPrFeNNFeLMe,iPr]~1.18~1790
[{Fe(depe)2}(μ-N2)(U{N(SiMe3)2}3)]1.150(7)1833
[{Fe(depe)2}(μ-N2)(Yb{N(SiMe3)2}2)]1.149(3)1874
[LFe-N2-FeL] (L = cyclopentadienyl-phosphine)1.138-

The data presented highlights the significant activation of the dinitrogen ligand in the bridging mode, as evidenced by the elongated N-N bonds and reduced stretching frequencies. The coordination environment and the nature of the second metal in heterobimetallic complexes can further tune the extent of this activation. rsc.org

Electronic Structure and Bonding in Iron Nitrogen Systems

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) and other quantum chemical methods have become indispensable tools for elucidating the electronic structures, bonding, and reactivity of iron-nitrogen complexes. rsc.orgnih.govresearchgate.net These computational approaches allow for detailed analysis that is often difficult to obtain through experimental means alone.

Analysis of Spin States and Multi-Spin State Reactivity

Iron complexes are renowned for their ability to exist in multiple spin states (e.g., low-spin, intermediate-spin, high-spin) with energies that are often very close. nih.govacs.org DFT calculations are frequently employed to determine the ground spin state and the relative energies of other spin states. For instance, in four-coordinate iron(IV) nitride complexes, the quintet state (S=2) has been calculated to be significantly lower in energy than the singlet (S=0) and triplet (S=1) states. nsf.gov Similarly, studies on iron(IV) nitrido and imido complexes with tris(carbene) donor ligands have investigated singlet (S=0) and triplet (S=1) states, respectively. nih.gov

The spin state has a profound impact on the complex's geometry and reactivity. A study of formally iron(IV) alkyl complexes with a disilylehydrazido(2−) ligand found that an alkyl complex has a high-spin (S=2) ground state, which places an electron in a π* antibonding orbital, resulting in longer and weaker Fe-N bonds compared to an analogous phenyl complex with a lower spin state. rsc.orgrsc.org The ability to tune the spin state, often by modifying the ligand environment, is a key strategy in controlling the reactivity of these iron-nitrogen systems. nih.gov

Evaluation of Bond Orders and Electron Occupancy

The nature of the iron-nitrogen bond can be quantified using computational tools like Natural Bond Orbital (NBO) analysis and by calculating bond orders, such as the Mayer bond order. chinesechemsoc.org In many iron-dinitrogen complexes, the bonding is highly covalent, with significant contributions from orbital (covalent) interactions. nih.gov For example, an analysis of a model for the nitrogenase cofactor showed that orbital interactions contribute 52.6–60.9% of the total attractive forces in the Fe-N bond. nih.gov

NBO analysis provides insights into charge distribution and electron occupancy. Studies on [(TPB)FeN2]2−/1−/0 complexes revealed that as the complex is reduced (oxidation state of iron decreases), π-backdonation from iron to the N₂ ligand increases, leading to a stronger Fe-N₂ bond and a weaker N-N bond. rsc.orgnih.gov This increased electron density on the nitrogen atoms makes them more susceptible to protonation. Mayer bond order calculations have confirmed that the degree of dinitrogen activation increases as the oxidation state of the iron center decreases. chinesechemsoc.org

Table 1: Computed Properties of [(TPB)FeN₂] Complexes at Different Oxidation States Data sourced from DFT calculations. rsc.orgnih.gov

PropertyFe(0) ComplexFe(1-) ComplexFe(2-) Complex
Fe–N₂ Bond Distance (Å) 1.9731.8071.779
N–N Bond Distance (Å) ---
N≡N Frequency (cm⁻¹) 224621422079
HOMO-LUMO Gap (eV) 4.433.592.76

Orbital Composition and Energy Level Analysis

The frontier molecular orbitals (HOMO and LUMO) are central to the reactivity of iron-nitrogen complexes. In many low-valent iron-dinitrogen systems, the HOMO is primarily composed of metal d-orbitals, while the LUMO is associated with the antibonding orbitals of the ligands. rsc.orgnih.gov The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For [(TPB)FeN2]2−/1−/0, the HOMO-LUMO gap decreases upon reduction, indicating that the Fe(2-) species is the most reactive. rsc.orgnih.gov

The bonding in these complexes is often described by the Dewar-Chatt-Duncanson model, which involves sigma donation from the ligand to the metal and π-backdonation from the metal to the ligand. In iron-dinitrogen complexes, this backdonation occurs from the filled iron d(xz) and d(yz) orbitals into the empty π* orbitals of the N₂ molecule. nih.govlibretexts.orglibretexts.org This interaction strengthens the Fe-N bond while weakening the N-N triple bond.

Qualitative d-orbital splitting diagrams for pseudo-tetrahedral iron(IV) nitride complexes show that the dxz, dyz, and dz² orbitals are destabilized by bonding with the nitride ligand, leaving the dx²-y² and dxy orbitals as essentially non-bonding. nsf.gov Spectroscopic and computational studies on threefold symmetric iron(IV) complexes have highlighted the critical role of the Fe 3dz² orbital; its interaction with the nitride or imide ligand is a primary determinant of the complex's spin state. nih.gov

Influence of Iron Oxidation State on Metal-Nitrogen Bonding

The oxidation state of the iron center exerts a powerful influence on the properties of the iron-nitrogen bond. A broad range of formal oxidation states, from Fe(-2) to Fe(+6), have been studied in iron-nitrogen complexes. rsc.orgnih.gov A general and well-documented trend is that reducing the iron center (lowering its oxidation state) enhances the activation of the dinitrogen ligand. chinesechemsoc.org

This enhanced activation is a direct consequence of increased π-backdonation. rsc.orgnih.gov As the iron center becomes more electron-rich in lower oxidation states, it donates more electron density into the π* antibonding orbitals of the N₂ ligand. This leads to several observable effects:

Shorter Fe-N bond distances: The increased metal-ligand bonding shortens the Fe-N₂ bond. In [(TPB)FeN2]n complexes, the Fe-N₂ distance decreases from 1.973 Å in the Fe(0) state to 1.779 Å in the Fe(2-) state. nih.gov

Longer N-N bond distances: The population of N₂ π* orbitals weakens the internal N-N bond. rsc.org

Lower N-N stretching frequencies: The weakened N-N bond results in a red shift in its vibrational frequency, which can be observed using IR or Raman spectroscopy. rsc.orgnih.gov

Conversely, increasing the oxidation state makes the iron center more electrophilic. High-valent iron nitrides, such as those in Fe(IV), Fe(V), and Fe(VI) states, feature very short and strong Fe-N bonds, often described as having a bond order of less than three. nih.govrsc.org For example, an Fe(V) nitride complex was found to have an Fe-N stretching frequency of 864 cm⁻¹, indicative of a strong multiple bond. acs.org Oxidation of an iron(IV) nitride to an iron(V) nitride resulted in a significant shortening of the Fe-N bond length to 1.506 Å. rsc.org

Table 2: Fe-N Bond Characteristics in Various Iron Nitride Complexes A compilation of experimental and computational data from various studies.

Complex/SystemIron Oxidation StateFe-N Bond Length (Å)Fe-N Frequency (cm⁻¹)Reference(s)
(porphyrin)FeNV1.722 (calc.)873-876 rsc.org
[PhB(Im)3]FeNIV-- nih.gov
[PhB(Im)3Fe=NAd]+IV (Imido)-- nih.gov
[(Me3cy-ac)Fe(N)]2+VI~1.56 (EXAFS)- nih.gov
[Fe(V)-nitrido-cyclam-acetato]+V-864 acs.org
L FeII–N20–FeII LII-- chinesechemsoc.org
L Fe0–N2001.739- chinesechemsoc.org

Characterization of Ligand Field Effects on Electronic Structure

The ligands surrounding the iron-nitrogen core, often called ancillary or supporting ligands, play a critical role in modulating the electronic structure and reactivity. nih.gov The collective electronic and steric properties of these ligands are termed the "ligand field."

The geometry and symmetry imposed by the ligands are crucial. For example, six-coordinate, four-fold symmetric iron nitrides are generally thermally unstable, whereas four-coordinate, three-fold symmetric iron nitrides can be stable at room temperature. rsc.orgresearchgate.net The C₃ᵥ symmetric environment provided by tris(carbene)borate ligands is particularly effective at stabilizing low-spin iron(IV) nitrides by creating a significant energy gap between the non-bonding d(xy)/d(x²-y²) orbitals and the higher-energy d-orbitals. nsf.govresearchgate.net

The electronic nature of the ligand—whether it is a strong σ-donor, a π-donor, or a π-acceptor—directly influences the energies of the iron d-orbitals. nih.gov

π-acceptor ligands , like N₂, stabilize the complex through backbonding, which requires an electron-rich, low-valent metal center. nih.gov

π-donor ligands , such as imidos (NR²⁻), stabilize higher oxidation states by donating electron density to the electron-poor metal center. nih.gov

Steric bulk in the ligand sphere can also have a significant effect, often favoring higher spin states by destabilizing the more compact low-spin configurations. mdpi.com

The flexibility of the ligand framework can also be important. The tris(phosphine)borate (TPB) ligand, for instance, has a flexible Fe-B bond that allows it to act as an electron reservoir, stabilizing multiple iron oxidation states and facilitating the binding of both π-acidic (N₂) and π-basic (imido) ligands. rsc.orgnih.gov

Investigation of Non-Innocent Ligand Behavior in Iron-Nitrogen Complexes

A compelling example is found in formally iron(IV) complexes supported by a disilylhydrazido(2-) ligand, [NNSi2], formed from dinitrogen. Spectroscopic and computational studies show that these complexes have significant contributions from resonance structures corresponding to iron(II) with a radical-cation ligand or iron(III) with a radical-anion ligand. rsc.orgrsc.orgchemrxiv.org This delocalization of electron density from the metal onto the ligand framework is a key feature of their bonding.

One study described a π-bonding interaction in such a complex as an "inverted field" bond, where the bonding electrons are localized more on the iron atom than on the nitrogen ligand. rsc.orgrsc.org This charge distribution makes the coordinated nitrogen atom electrophilic and susceptible to nucleophilic attack, providing an unprecedented pathway for forming new N-C bonds directly from functionalized dinitrogen. chemrxiv.org This behavior underscores that the dinitrogen-derived ligand is not a passive spectator but an active participant in the complex's reactivity.

Redox Activity of Nitrogen Ligands in Iron Coordination

In many iron coordination complexes, nitrogen-containing ligands are not merely passive spectators that help define the metal's coordination sphere. Instead, they can actively participate in the complex's redox chemistry. Such ligands are termed "redox-active" or "non-innocent". rsc.orgyale.edu This means the ligand itself can be oxidized or reduced, serving as an electron reservoir. rsc.org This behavior is crucial in catalysis, as it allows a complex to undergo multi-electron transformations that might be inaccessible to the metal center alone. rsc.org

The determination of the precise electronic structure—that is, the distribution of electron density and formal oxidation states between the iron center and the nitrogen ligand—is often not straightforward. The energies of iron's 3d orbitals can be very close to those of the ligand's frontier orbitals, leading to significant covalent mixing and making simple oxidation state assignments ambiguous. researchgate.net Consequently, a combination of advanced spectroscopic techniques (such as Mössbauer, EPR, and X-ray absorption) and quantum chemical calculations is often required to accurately describe the electronic landscape of these molecules. acs.orgnih.govrsc.orgnih.govethz.ch

Research Findings on Redox-Active Nitrogen Ligands:

Hydrazido Complexes: Studies on triphosphine-supported iron complexes with hydrazido(2-) ligands (NNR₂) have demonstrated the redox non-innocence of the nitrogen-based moiety. In a redox series of [Fe(NNMe₂)]+/0/–, spectroscopic and computational data suggest that the reduced forms are best described as having an open-shell hydrazido radical anion, [NNR₂]•–, antiferromagnetically coupled to the iron center. acs.org This one-electron redox activity on the ligand has significant implications for understanding the reaction pathways in catalytic nitrogen fixation. acs.org

Tetrazene Complexes: Ligands with N-N bonds, such as tetrazene (RNNNNR), can also be redox-active. In a (β-diketiminato)iron complex of a tetrazene ligand, LMeFe(AdNNNNAd), investigations revealed that an unpaired electron resides primarily on the ligand, which is antiferromagnetically coupled to a high-spin iron(II) center. acs.org The complex undergoes a reversible one-electron reduction that is centered on the ligand, forming a dianionic tetrazene ligand without changing the iron's oxidation state. acs.org

Bipyridine-Diimine Complexes: Iron complexes with bipyridine-diimine (BDI) ligands demonstrate an extensive electron-transfer series, spanning five oxidation states. ethz.ch Structural, spectroscopic, and computational studies confirmed the significant redox non-innocence of the BDI ligand. The spin density in the reduced complex is substantially delocalized over the ligand's π framework, showing it actively participates in the redox chemistry. ethz.ch

The tables below summarize key findings from research on the redox activity of nitrogen ligands in specific iron complexes.

Table 1: Electronic Structure of an Iron Imido Redox Pair

CompoundFormal Fe Oxidation StateDescription of Electronic StructureFe-N Bond Length (Å)⁵⁷Fe Mössbauer δ (mm/s)
[Fe(NMes)L₂]⁰ +III / +IVMixed iron(III) imidyl and iron(II) nitrene character1.708(2)0.23
[Fe(NMes)L₂]⁻ +II / +IIIFerromagnetically coupled iron(II) imidyl radical1.761(1)0.52
Data sourced from research on trigonal imido iron complexes. rsc.org

Table 2: Redox Series of an Iron Hydrazido Complex

This table illustrates the concept of ligand non-innocence in a redox series where the "NNMe₂" moiety acts as an electron reservoir.

ComplexOverall ChargeProposed Electronic DescriptionFe Oxidation StateLigand State
[Fe(NNMe₂)]⁺ +1Iron(II) with closed-shell hydrazido(2-) ligandFe(II)[NNMe₂]²⁻
[Fe(NNMe₂)]⁰ 0Antiferromagnetically coupled Fe(II) and ligand radicalFe(II)[NNMe₂]•⁻
[Fe(NNMe₂)]⁻ -1Antiferromagnetically coupled Fe(I) and ligand radicalFe(I)[NNMe₂]•⁻
Data interpreted from studies on an [Fe(NNR₂)]+/0/– redox series. acs.org

Reactivity and Reaction Mechanisms of Iron Nitrogen Species

Dinitrogen Activation and Reduction Pathways

The conversion of atmospheric dinitrogen into bioavailable forms like ammonia (B1221849) is a thermodynamically favorable but kinetically challenging process due to the strength of the N≡N triple bond. Iron complexes play a pivotal role in overcoming this kinetic barrier.

Mechanisms of N-N Bond Weakening and Cleavage by Iron Centers

The activation of dinitrogen by iron complexes primarily involves the transfer of electron density from the metal center(s) to the antibonding π* orbitals of the N₂ molecule. pnas.org This process, known as back-bonding, effectively weakens the N-N bond. researchgate.netscispace.com The extent of this weakening is influenced by several factors, including the oxidation state and coordination number of the iron center, as well as the presence of cooperating metal ions. researchgate.netscispace.comchinesechemsoc.org

Low-coordinate iron complexes, particularly those with three or four-coordinate iron atoms, have demonstrated a significant ability to weaken and even cleave the N-N triple bond at or below room temperature. acs.org Theoretical and experimental studies have shown that as the oxidation state of iron decreases, the extent of dinitrogen activation increases. chinesechemsoc.orgrsc.org This is because lower-valent iron centers have more electron density available for back-donation into the N₂ π* orbitals. rsc.org

The interaction of dinitrogen with iron can be further enhanced by the presence of alkali metal cations, such as potassium (K⁺). acs.orgnih.gov These cations can stabilize highly reduced iron complexes and pull electron density into the dinitrogen unit, further weakening the N-N bond. acs.org

Table 1: Effect of Iron Oxidation State on Dinitrogen Activation

Iron Complex TypeOxidation StateN-N Bond Length (Å)N-N Stretching Frequency (cm⁻¹)Reference
Diiron(I) N₂ ComplexFe(I)>1.18<1850 acs.org
Iron(0) N₂ ComplexFe(0)-<1950 rsc.org
Diiron(0) N₂ ComplexFe(0)Significantly stretched- nih.gov

Data is illustrative and compiled from multiple sources. Actual values can vary based on the specific ligand environment.

Protonation Reactions of Coordinated Dinitrogen to Ammonia and Hydrazine (B178648)

Once the dinitrogen molecule is sufficiently activated, it can undergo protonation to form ammonia (NH₃) and hydrazine (N₂H₄). This process is a key step in both biological nitrogen fixation by nitrogenase enzymes and synthetic catalytic systems. uni-muenchen.deresearchgate.net The mechanism of protonation can vary depending on the specific iron complex and reaction conditions.

One proposed pathway, known as the Chatt cycle, involves the stepwise protonation and reduction of the coordinated dinitrogen ligand. uni-muenchen.denih.gov Intermediates such as diazene (B1210634) (N₂H₂), hydrazido (N₂H₂²⁻), and hydrazine (N₂H₄) have been identified or proposed in these reaction sequences. researchgate.netnih.gov For instance, the protonation of a dinitrogen-bridged diiron complex can lead to the formation of ammonia through a series of alternating and consecutive proton and electron transfer steps. acs.org

Recent research has demonstrated the catalytic conversion of dinitrogen to ammonia and hydrazine using well-defined iron-dinitrogen complexes under mild conditions. rsc.orgresearchgate.net For example, iron complexes supported by pincer-type ligands have shown high catalytic activity, producing significant equivalents of ammonia and hydrazine at low temperatures. researchgate.net The nature of the ligand, reductant, and proton source all play crucial roles in the efficiency and selectivity of the reaction. rsc.org

Role of Multi-Iron Cooperativity in Dinitrogen Activation

The cooperation of multiple iron atoms is a recurring theme in the activation and cleavage of the N-N bond. acs.orgufl.edu In both the industrial Haber-Bosch process and biological nitrogen fixation, clusters of iron atoms are involved. acs.orgufl.edu Synthetic studies have shown that diiron and triiron complexes can effectively bind and activate dinitrogen. acs.orgufl.edu

The cooperation of two iron atoms can significantly lengthen and weaken the N-N bond, while the involvement of three iron centers can lead to its complete cleavage to form nitride (N³⁻) species. acs.org The geometric arrangement of the iron atoms, often templated by ligands or alkali metals, is crucial for this cooperative effect. acs.orgnih.gov For example, a dimeric iron complex held together by potassium ions was found to react rapidly with N₂, whereas its mononuclear counterpart showed no reaction. nih.gov This highlights the importance of preorganizing the iron centers for efficient dinitrogen activation. nih.gov

Nitrogen Atom Transfer Reactions

Iron-imido (Fe=NR) and iron-nitrido (Fe≡N) complexes are highly reactive species that can participate in nitrogen atom transfer reactions, enabling the formation of new carbon-nitrogen bonds. These reactions are of significant interest for the synthesis of nitrogen-containing organic molecules.

Nitrene Transfer Reactions Mediated by Iron Imido Complexes

Iron-imido complexes, often generated in situ from the reaction of an iron catalyst with an organic azide (B81097), can mediate nitrene transfer reactions to various substrates. scispace.comrsc.org These reactions can lead to the amination of C-H bonds and the aziridination of olefins. scispace.comrsc.orguva.nl

The reactivity of the iron-imido species is influenced by its electronic structure. High-spin iron(II) imido radicals have been shown to be potent intermediates for intermolecular nitrene transfer. rsc.org The mechanism often involves a hydrogen atom abstraction from the substrate by the imido radical, followed by a radical rebound step to form the C-N bond. scispace.com The chemoselectivity of these reactions can be controlled by the ligand environment of the iron center. rsc.org

Nitrogenation of Organic Substrates by Iron Nitrido Complexes

Iron-nitrido complexes are capable of transferring a nitrogen atom to organic substrates, a process known as nitrogenation. researchgate.netresearchgate.net These highly reactive species can be generated through various methods, including the oxidation of iron complexes or the treatment of iron precursors with nitrogen sources. researchgate.net

Iron(IV) nitrido complexes have been shown to react with a range of substrates, including the cleavage of C-H bonds to form amines. researchgate.net The reactivity of these nitrides can be tuned by the supporting ligand, with some systems capable of complete nitrogen atom transfer. researchgate.netresearchgate.net In some cases, the nitrogenation of organic substrates can be achieved photochemically, where a nitrido complex is excited by light to a more reactive state. d-nb.info

C-H Bond Activation and Functionalization

The activation of typically inert C-H bonds is a cornerstone of modern synthetic chemistry, and iron-nitrogen complexes have emerged as potent reagents for this purpose. nih.gov These species can functionalize C-H bonds through distinct mechanisms, primarily hydrogen atom abstraction and direct insertion, offering pathways to valuable amino compounds from simple hydrocarbon precursors. scispace.combohrium.com

A predominant mechanism for C(sp³)–H amination by iron-imido species involves an initial hydrogen atom abstraction (HAA). scispace.com In this pathway, the iron-imido complex, often possessing significant radical character on the imido nitrogen, homolytically cleaves a C-H bond. This generates a substrate radical and an iron(III)-amido intermediate. A subsequent "radical rebound" step, involving the transfer of the amido ligand to the substrate radical, forms the final C-N bond and regenerates the iron catalyst. scispace.comnih.govnih.gov

The reactivity of these complexes in HAA is highly dependent on their electronic and steric properties. scispace.com For instance, high-spin iron complexes are often more reactive. A study using dipyrromethene ligands found that a high-spin (S=2) iron complex could catalytically aminate toluene (B28343) at room temperature. nih.gov Mechanistic investigations revealed a large primary kinetic isotope effect (KIE) for this reaction, supporting the C-H bond cleavage as the rate-determining step. nih.gov The electronic structure of the imido ligand is also critical; theoretical and experimental data suggest that it often behaves as a radical anion, which is a key factor governing its HAA reactivity. scispace.comnih.gov

The reaction environment and additives can further tune reactivity. In one study, the HAA reactivity of an isolable iron(III) imido complex was significantly enhanced by the addition of a pyridine (B92270) derivative. Kinetic studies indicated that the additive binds to the iron center, forming a more reactive four-coordinate intermediate. acs.org

Table 1: Kinetic Isotope Effects (KIE) in C-H Amination via Hydrogen Atom Abstraction

Catalyst System Substrate KIE (kH/kD) Reference
((Ad)L)FeCl(OEt₂) / Adamantyl azide Toluene / Toluene-d₈ 12.8(5) nih.gov
LMeFe(NAd)(tBupy) 9,10-Dihydroanthracene / Dihydroanthracene-d₄ ~100 acs.org
Fe(III) complex with dianionic pentadentate ligand / Aryl azide THF / THF-d₈ Partial deuteration observed researchgate.net

While HAA followed by radical rebound is a common pathway, some iron-catalyzed amination reactions are proposed to proceed through a concerted C-H bond insertion mechanism. rsc.org In this scenario, the C-N bond formation and C-H bond cleavage occur in a single step through a constrained transition state. This mechanism is often invoked to explain high stereoretention in the amination of chiral substrates.

The distinction between a concerted insertion and a very rapid HAA/rebound sequence can be subtle. For example, in the intramolecular C(sp³)–H amination of alkyl azides catalyzed by an iron(III) porphyrin complex, the successful amination of a substrate containing a cyclopropane (B1198618) ring without ring-opening suggested either a concerted mechanism or an extremely fast radical rebound process. rsc.org Transient iron-nitride intermediates have also been implicated in direct C-H insertion pathways. researchgate.net The choice between HAA and direct insertion is influenced by the nature of the iron complex, the nitrene precursor (e.g., organic azides), and the substrate. scispace.comrsc.org

C-N Bond Formation Reactions

Iron-catalyzed C-N bond formation is a highly attractive strategy for synthesizing amines and nitrogen-containing heterocycles due to the low cost and low toxicity of iron. dergipark.org.trresearchgate.net These reactions often proceed via the in-situ generation of high-valent iron-imido or -nitrido intermediates from precursors like organic azides. scispace.comnih.gov

One key application is intramolecular C-H amination, or cyclization, which is used to construct heterocyclic rings like imidazolinones and pyrrolidines. rsc.orgdergipark.org.tr For instance, simple iron salts like FeCl₂ combined with a β-diketiminate ligand can catalyze the insertion of an azidyl nitrogen into an amide C-H bond to yield polysubstituted imidazolinones. dergipark.org.tr Similarly, iron porphyrin complexes catalyze the intramolecular amination of alkyl azides to form various pyrrolidines. rsc.org

Intermolecular reactions, while often more challenging in terms of selectivity, are also achievable. Iron complexes have been used for the aziridination of olefins, where the nitrogen atom from the imido intermediate adds across the double bond to form a three-membered ring. nih.govnih.gov Furthermore, research has demonstrated the potential for iron-nitrido complexes to mediate the formation of C-N bonds through mechanisms like the migration of an aryl group from the iron center to a coordinated dinitrogen ligand, a process relevant to nitrogen fixation. chemrxiv.org

Table 2: Examples of Iron-Catalyzed C-N Bond Formation Reactions

Catalyst Nitrene Source Reaction Type Product Class Reference
FeCl₂ / β-diketiminate ligand 2-azido-N,N-diarylmethyl-2-methylpropanamides Intramolecular C-H Amination Imidazolinones dergipark.org.tr
[FeIII(TF₄DMAP)OTf] Alkyl azides Intramolecular C-H Amination Pyrrolidines rsc.org
((Ad)L)FeCl(OEt₂) Alkyl azides Intermolecular Aziridination Aziridines nih.gov
Iron(I) Phenyl N₂ Complex Dinitrogen (N₂) Aryl group migration Organonitrogen compounds chemrxiv.org

Hydrogen Atom Transfer Mechanisms involving Iron-Nitrogen Bonds

Hydrogen Atom Transfer (HAT) is a fundamental step in the reactivity of many iron-nitrogen species, particularly in C-H activation. hku.hkmorressier.com The mechanism of HAT involving iron-imido and -nitrido complexes has been the subject of detailed experimental and computational studies to understand the factors that control their reactivity. acs.orgresearchgate.netresearchgate.net

The driving force for HAT is often related to the formation of a stronger N-H bond in the resulting iron-amido product. researchgate.net The electronic structure of the iron-nitrogen complex is paramount. Isolable tris(carbene)borate iron(IV) nitrides are active in single-electron pathways, including the formation of ammonia via a mechanism involving hydrogen atom transfer to the nitride ligand. researchgate.net Mechanistic studies on an isolable iron(III) imido complex revealed that the HAT rate and mechanism are sensitive to the reaction medium and the presence of coordinating additives. acs.org The addition of pyridine ligands can weaken the Fe=N bond and make the HAT process more exothermic, thereby increasing the reaction rate. acs.org

The nature of the HAT transition state has also been probed. A combination of large KIEs and reactivity trends (e.g., faster HAT from indene (B144670) vs. cyclohexadiene) suggests significant proton transfer character in the transition state for some systems. acs.org Steric hindrance from bulky supporting ligands can also play a crucial role, imparting selectivity based on the size of the hydrocarbon substrate. This offers a strategy for controlling the regioselectivity of C-H activation reactions. acs.org Furthermore, fleeting Fe-nitrido porphyrin complexes have been found to react with C-H bonds via HAT, in some cases faster than their isoelectronic iron-oxo counterparts, highlighting their potential in oxidation catalysis. morressier.com

Rearrangement Processes in High-Valent Iron-Nitrogen Complexes

High-valent iron-nitrogen complexes can undergo various rearrangement reactions, leading to novel structures and reactivities. These processes often involve intramolecular atom or group transfer, fundamentally altering the coordination sphere of the iron center.

A notable example involves a super-oxidized iron(VII) nitrido complex. Upon one-electron oxidation of a stable, octahedral Fe(VI) nitrido species, a unique Fe(VII) species is formed. This highly reactive intermediate undergoes a rearrangement to an Fe(V) imide. This transformation proceeds through an intramolecular amination mechanism, where the nitride nitrogen attacks a ligand, followed by ligand exchange. researchgate.net This showcases the ability of a single molecular system to access multiple high-valent states and undergo complex rearrangements.

Intramolecular C-H or N-H activation of the supporting ligand by a reactive iron-nitrido intermediate is another form of rearrangement. A dicationic nitrido-iron species, generated in the gas phase by nitrogen expulsion from an azido (B1232118) precursor, was shown to activate C-H and N-H bonds within its own chelating ligand upon collisional activation. acs.org

Furthermore, migration reactions can lead to C-N bond formation in unusual contexts. In a system modeling nitrogen fixation, a phenyl group was observed to migrate from an iron center to the proximal nitrogen atom of a silyl-protected dinitrogen ligand. Kinetic and computational studies suggest this occurs from a formally iron(IV) phenyl disilylhydrazido(2–) species, representing a key step in the functionalization of dinitrogen. chemrxiv.org These rearrangement processes highlight the diverse and complex reactivity patterns available to high-valent iron-nitrogen species beyond simple group transfer reactions.

Catalytic Applications of Iron Nitrogen Compounds

Biomimetic Approaches to Nitrogen Fixation

The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) (NH₃) is a cornerstone of modern agriculture and industry. Nature accomplishes this feat under ambient conditions using nitrogenase enzymes, which feature a complex iron-molybdenum cofactor (FeMoco). rsc.org Researchers are actively developing synthetic iron-based catalysts that mimic the structure and function of these natural systems to achieve nitrogen fixation under milder, more sustainable conditions.

Mimicking Nitrogenase Active Sites (FeMoco)

The active site of the most common nitrogenase, the iron-molybdenum cofactor (FeMoco), is a complex cluster, [MoFe₇S₉C], that contains a unique trigonal prismatic [Fe₆C] core with a central carbide. researchgate.netgoogle.com A key intermediate in the biological process is believed to involve iron-nitride species. researchgate.netepfl.ch Synthetic chemists have therefore targeted the creation of analogues that replicate the structural and electronic properties of FeMoco.

A significant breakthrough in this area has been the synthesis of clusters that are highly analogous to FeMoco. By employing a cluster-coupling strategy, researchers have successfully incorporated a nitride ligand into an M-Fe-S (where M is Mo or W) cluster, yielding a mimic with a trigonal prismatic [Fe₆(μ₆-N)] core. researchgate.net This synthetic analogue represents a major step towards understanding the role of the central atom (carbide in the native enzyme, substituted with nitride in the mimic) in the nitrogen fixation process. These synthetic models provide invaluable platforms for spectroscopic and reactivity studies that are difficult to perform on the native enzyme, offering insights into the mechanism of N₂ binding and reduction. researchgate.netgoogle.comepfl.ch

Development of Iron-Based Catalysts for Ammonia Synthesis under Mild Conditions

Inspired by nitrogenase, a significant research effort is directed towards developing iron-based catalysts that can synthesize ammonia from dinitrogen and a proton source under ambient temperature and pressure, a stark contrast to the energy-intensive Haber-Bosch process. researchgate.netmdpi.com Iron nitrides are considered key intermediates in these biomimetic systems. researchgate.net

Recent advancements have demonstrated that terminal iron(IV) nitride complexes can be generated from dinitrogen. For instance, a phosphorus-ligated iron complex capable of catalytic N₂-to-NH₃ conversion was shown to proceed through a hydrazido(2−) intermediate, which upon further protonation, cleaves the N–N bond to release ammonia and a transient [FeIV≡N]⁺ species. nih.gov This provides direct evidence for a Chatt-type (distal) mechanism in an iron-mediated system.

Furthermore, mechanocatalytic methods have emerged as a novel approach. By ball-milling an iron catalyst, sometimes with alkali promoters, in a nitrogen atmosphere, iron nitride intermediates are formed on the catalyst surface. rsc.org Subsequent introduction of hydrogen gas at low temperatures (e.g., 45°C) reduces these nitrides to produce ammonia. This two-step process, conducted at low temperature and pressure, has achieved significantly higher ammonia concentrations than the conventional Haber-Bosch process under similar conditions. rsc.org

Photocatalysis offers another avenue. Iron-doped graphitic carbon nitride (Fe-MCNC) nanostructures have shown effective photocatalytic activity for nitrogen fixation under visible light. mdpi.com In these materials, Fe³⁺ ions form Fe-N bonds, which are believed to be the active sites for nitrogen reduction. mdpi.com

The table below summarizes some of the key findings in the development of iron-based catalysts for ammonia synthesis under mild conditions.

Catalyst SystemConditionsKey Findings & Proposed Intermediates
Phosphorus-ligated Fe complexAmbientCatalytic N₂ to NH₃ conversion via a terminal Fe(IV) nitride intermediate. nih.gov
Iron powder (ball-milled)45°C, atmospheric pressureFormation of iron nitride intermediates, followed by hydrogenation to NH₃. rsc.org
Fe-doped graphitic carbon nitrideVisible light irradiationFe-N bonds act as active sites for photocatalytic nitrogen fixation. mdpi.com
Tri-iron bis-nitrido complexAmbientDemonstrated reactivity for NH₃ synthesis under mild conditions. researchgate.net

Role in Industrial Ammonia Synthesis (Haber-Bosch Process Research)

The Haber-Bosch process, which operates at high temperatures (400–500°C) and pressures (150–250 bar), traditionally uses an iron-based catalyst. nih.govnih.gov While highly effective, the process is energy-intensive. Research continues to improve the efficiency of these iron catalysts, particularly their activity at lower temperatures, which would allow for operation at lower pressures and result in energy savings. mdpi.comnih.govacs.org

A central question in Haber-Bosch catalysis is the state of the catalyst under operating conditions. It is known that iron can be nitrided by ammonia. acs.org Studies have investigated whether bulk iron nitrides, such as γ′-Fe₄N or ε-FeN, form on the industrial catalyst during synthesis. In-situ neutron diffraction studies on industrial catalysts under conditions mimicking the Haber-Bosch process have shown that while the surface chemisorbs nitrogen to form surface-bound nitrides (N³⁻), which are the key intermediates for hydrogenation, major dynamic phase changes to bulk iron nitrides were not observed. acs.orgacs.org This suggests that the active catalyst remains primarily as α-Fe, with nitrogen dissolution and surface nitride formation being crucial to the catalytic cycle.

However, the pursuit of catalysts with higher activity at lower temperatures continues. Commercial catalysts like Johnson Matthey's KATALCO™ 74-1, an iron-based catalyst, have demonstrated higher activity at temperatures below 340°C compared to some ruthenium-based catalysts, which are known for their low-temperature performance. nih.gov Other research has shown that modifying metallic iron nanoparticles with electron-donating materials like barium oxide (BaO) and barium hydride (BaH₂) can enhance catalytic activity for ammonia production at temperatures as low as 100°C. mdpi.comacs.org These modified catalysts exhibit high turnover frequencies, attributed to iron's intrinsic ability to prevent "hydrogen poisoning" by desorbing hydrogen at low temperatures. mdpi.comacs.org

Catalytic Hydrosilylation of Alkenes by Iron Amido Complexes

Hydrosilylation, the addition of a silicon-hydride bond across a double bond, is a fundamental process in organosilicon chemistry. While noble metals have traditionally dominated this field, the use of earth-abundant iron is a more sustainable and economical alternative. bohrium.comcsic.es Iron complexes featuring amido ligands (containing a nitrogen anion) have emerged as effective catalysts for this transformation.

A heteroleptic tri-coordinate amidoferrate complex, K[Fe(N^N)N(SiMe₃)₂] (where N^N is 1,2-diphenylethylene-1,2-diamido), has shown high catalytic activity for the hydrosilylation of alkenes. bohrium.com This anionic iron(II) complex provides remarkable regiocontrol, selectively producing the branched (Markovnikov) alkylsilane product in high yields. bohrium.com Mechanistic studies suggest that the reaction is initiated by the dissociation of a silyl (B83357) amide, leading to the formation of an iron hydride species, which is the active catalyst. bohrium.com

Iron complexes with other nitrogen-based ligands, such as iminobipyridine and oxazolineiminopyridine, have also been successfully employed in the hydrosilylation of alkenes. nih.govacs.org For instance, chiral oxazolineiminopyridine iron complexes catalyze the enantioselective hydrosilylation of unactivated terminal alkenes with high branched-to-linear selectivity. acs.org The proposed mechanism involves the insertion of the alkene into an iron-silyl bond rather than an iron-hydride bond. acs.org

The table below highlights the performance of selected iron amido and N-donor ligand complexes in alkene hydrosilylation.

Catalyst PrecursorAlkene SubstrateSelectivityKey Features
K[Fe(N^N)N(SiMe₃)₂] bohrium.comStyrene (B11656)High MarkovnikovAnionic amidoferrate catalyst; operates at room temperature.
Chiral oxazolineiminopyridine-FeCl₂ acs.orgUnactivated terminal alkenesHigh Markovnikov & EnantioselectiveLigand design is crucial for high selectivity.
(BPI)FeBr₂ (iminobipyridine) nih.gov1,7-octadieneCatalytic activity influenced by ligand sterics.
PNN-pincer iron complexes researchgate.netTerminal alkenesAnti-MarkovnikovTolerant of various functional groups.

Nitrogen Transfer Catalysis for Organic Synthesis

Iron-catalyzed nitrogen transfer reactions, such as C-H amination and aziridination, are powerful tools for synthesizing valuable nitrogen-containing organic molecules. rsc.org These reactions often proceed via the formation of highly reactive iron-nitrene (or iron-imido) intermediates, which can be conceptually linked to the "azanidylideneiron" component of the subject compound. rsc.org

In C-H amination, an iron catalyst facilitates the insertion of a nitrene group into a C-H bond. rsc.org This transformation can be achieved using various iron sources, from simple iron salts to well-defined non-heme iron complexes. rsc.org For example, the complex [(tBupyrpyrr₂)Fe(OEt₂)] has been shown to catalyze the intermolecular amination of C(sp³)-H bonds using aryl azides as the nitrene source. Mechanistic studies have led to the isolation and characterization of an iron(IV)-imido radical species, which was identified as a competent intermediate in the catalytic cycle.

Aziridination, the formation of a three-membered ring containing a nitrogen atom, can also be effectively catalyzed by iron complexes. Simple iron(II) sources, in combination with appropriate ligands, can catalyze the formal [2+1] cycloaddition of a nitrene group to an alkene. For instance, the iron-catalyzed aziridination of styrenes and aliphatic alkenes using hydroxylamine (B1172632) derivatives as clean nitrene sources provides a sustainable route to a wide range of aziridines. Mechanistic investigations suggest that these transformations can proceed through either concerted or stepwise pathways involving radical intermediates.

Spectroscopic Characterization Techniques in Iron Nitrogen Research

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is a primary tool for determining the oxidation and spin states of iron in various compounds, including iron-nitride species. srce.hr The technique measures the resonant absorption of gamma rays by ⁵⁷Fe nuclei, providing information about the local electronic environment of the iron atom through parameters like the isomer shift (δ) and the quadrupole splitting (ΔE_Q). srce.hrcsic.es

The isomer shift is sensitive to the s-electron density at the nucleus and is directly correlated with the oxidation state of iron. srce.hr For instance, a nearly linear relationship exists between the isomer shift and the oxidation state in a series of octahedral iron complexes with similar ligands. srce.hr Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the electric field gradient at the iron center, offering insights into the geometry and electronic ground state of the molecule. srce.hr

In the study of high-valent iron-nitride complexes, Mössbauer spectroscopy has been instrumental. For example, photolysis of an iron(III)-azide precursor can yield distinct iron-nitrido species with Fe(V) and Fe(VI) oxidation states, which were distinguished by their Mössbauer parameters. srce.hr The Fe(VI)-nitrido complex exhibited an isomer shift of δ = 0.11 mm s⁻¹ and a quadrupole splitting of ΔE_Q = 1.92 mm s⁻¹. srce.hr In another study, one-electron oxidation of a four-coordinate iron(IV) nitride resulted in an iron(V) species. The more negative isomer shift (δ = −0.45 mm s⁻¹) and smaller quadrupole splitting (|ΔE_Q| = 4.78 mm s⁻¹) of the resulting complex were consistent with a metal-based oxidation from Fe(IV) to Fe(V). rsc.org

Mössbauer spectroscopy can also differentiate between various crystallographic sites of iron in solid-state nitride phases. In γ'-Fe₄N, which has a face-centered cubic structure, there are three non-equivalent iron sites, leading to three distinct hyperfine magnetic sextets in the Mössbauer spectrum. csic.es

Mössbauer Parameters for Various Iron-Nitride Complexes
Compound/SpeciesOxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
Fe(VI)-nitrido complexFe(VI)0.111.92 srce.hr
Tris(carbene)borate Iron(V) NitrideFe(V)-0.454.78 rsc.org
L₃Fe(IV)(N)⁺ typeFe(IV)-~6 nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically used to study chemical species that have unpaired electrons (paramagnetic species). rsc.orgnih.gov Many iron-nitride complexes fall into this category, and EPR spectroscopy is invaluable for defining their electronic structures and ground states. nih.govnih.gov

The technique provides g-values, which are characteristic of the paramagnetic center's electronic environment. For example, an isolable iron(V) nitride complex displayed an axial EPR spectrum with g∥ = 2.299 and g⊥ = 1.971. rsc.org These values were most consistent with the presence of a single unpaired electron on the iron center, confirming the assignment of a d³ S = 1/2 metal center. rsc.org

In another study, a terminal iron(III) nitride intermediate, stabilized by a trisphosphine-borane ligand, was characterized at low temperatures. nih.gov Continuous-wave (CW) and advanced pulsed EPR techniques, such as Hyperfine Sublevel Correlation (HYSCORE) and Electron-Nuclear Double Resonance (ENDOR), were used in conjunction with Density Functional Theory (DFT) calculations. nih.govnih.gov The results established a ²A ground state electronic structure for this C₃-symmetric species, with the unpaired electron spin located in a sigma orbital along the B-Fe-N axis. nih.gov The use of ⁵⁷Fe isotope labeling confirmed that the EPR signal originated from an iron-containing species. nih.gov

EPR g-Values for Selected Paramagnetic Iron-Nitride Complexes
Compound/SpeciesIron Oxidation Stateg-ValuesSpin State (S)Reference
Tris(carbene)borate Iron(V) NitrideFe(V)g∥ = 2.299, g⊥ = 1.9711/2 rsc.org
P₃ᴮFe(N)Fe(III)g∥ = 2.09, g⊥ = 2.011/2 nih.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) for Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for probing the local geometric and electronic structure of a target atom within a molecule or material. aps.orgrsc.org It is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, which encompasses the region near the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom. rsc.orgmsu.edu Studies on iron nitride thin films using Fe L-edge XAS revealed shoulder structures on the main peak, which were ascribed to multiplet splitting and indicated strong chemical bonding between iron and nitrogen. aps.org At the Fe K-edge, the position and shape of the edge provide a fingerprint for different iron-containing phases and can be used to monitor redox processes. rsc.orgaps.org

The EXAFS region, extending several hundred eV above the edge, contains information about the bond distances, coordination number, and identity of the neighboring atoms. Analysis of EXAFS data has been crucial for determining Fe-N bond lengths in iron complexes. For example, picosecond time-resolved XAS was used to study the structural changes in an iron(II) complex upon photoexcitation to a high-spin state. aps.org A combined analysis of XANES and EXAFS features revealed an Fe-N bond elongation of 0.2 Å in the excited quintet state compared to the singlet ground state. aps.org Similar studies have consistently found Fe-N bond elongations of 0.18–0.22 Å upon transition from a low-spin to a high-spin state. aps.org

Fe-N Bond Lengths Determined by XAS/EXAFS
Compound/SpeciesSpin StateFe-N Bond Length (Å)TechniqueReference
[FeII(bpy)₃]²⁺High Spin (Excited State)~2.2 (Elongation of 0.2 Å)Picosecond XAS aps.org
Fe(tren(py)₃)₂High Spin (Excited State)Elongation of 0.21 ÅPicosecond XAS msu.edu
(porphyrin)FeNS = 3/2 (Calculated)1.722DFT Calculation rsc.org

Infrared (IR) and UV/Vis Electronic Absorption Spectroscopy for Ligand Vibrations and Electronic Transitions

Vibrational and electronic spectroscopies provide complementary information about bonding and electronic structure in iron-nitrogen compounds. Infrared (IR) spectroscopy is used to probe the vibrational modes of molecules, particularly the stretching frequencies of specific bonds. aip.org The Fe-N stretching vibration (ν(Fe-N)) is a key diagnostic tool. For terminal iron(V) porphyrin nitrides, the ν(Fe≡N) bond vibration was observed in the range of 873–876 cm⁻¹, suggesting a bond order less than three. rsc.org In another study, Nuclear Resonant Vibrational Spectroscopy (NRVS), a synchrotron-based technique, unambiguously assigned a feature at 864 cm⁻¹ to the Fe(V)≡N stretch in a different complex. acs.org In iron nitride materials formed on surfaces, Fe-N stretching modes have been identified in the 500-600 cm⁻¹ region. aip.org

UV/Visible (UV-Vis) electronic absorption spectroscopy probes electronic transitions between molecular orbitals. For iron complexes, these spectra are often characterized by intense ligand-to-metal charge transfer (LMCT) bands. rsc.org For instance, isolated Fe³⁺ species can exhibit LMCT transitions from oxygen or nitrogen p-orbitals to iron d-orbitals, typically appearing at high energies (below 300 nm). rsc.org The position of these bands can shift depending on the nuclearity of the iron center, with dinuclear and polynuclear complexes showing bands at lower energies. rsc.org

Characteristic Infrared Frequencies for Fe-N Bonds
Compound TypeVibrational ModeFrequency Range (cm⁻¹)Reference
(porphyrin)FeNν(Fe≡N)873 - 876 rsc.org
Cyclam-derivative Fe(V) Nitrideν(Fe≡N)864 acs.org
Fe₂N₃ Surface Speciesν(Fe-N)500 - 600 aip.org
Fe-N co-doped Carbon Nanotubesν(Fe-N)~708 (from XPS) researchgate.net

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization for diamagnetic molecules in solution. However, its application to paramagnetic compounds, such as many iron-nitrogen complexes, is more complex due to the large paramagnetic shifts and rapid nuclear relaxation times caused by the unpaired electrons. chemrxiv.orgnih.govvu.lt

Despite these challenges, paramagnetic NMR spectroscopy is a powerful tool for elucidating the solution structure and speciation of metal complexes. chemrxiv.orgvu.lt The wide chemical shift dispersion, while complicating spectral assignment, can also reduce signal overlap. chemrxiv.org A "toolbox" of 1D and 2D paramagnetic NMR methods has been developed to enable structural characterization of high-spin Fe(II) and other paramagnetic complexes. nih.gov

For high-spin Fe(III) and Fe(II) complexes, spectral assignment often relies on a combination of experimental techniques and theoretical models, such as DFT calculations, which can predict ¹H NMR spectra for different spin states. rsc.org The significant differences between the calculated spectra for various spin states can help infer the correct ground spin state of the complex in solution. rsc.org While specific NMR data for bulk iron nitride (Fe₆N₂) is not applicable, the principles of paramagnetic NMR are crucial for understanding the solution behavior of discrete molecular iron-nitride complexes. vu.ltacs.org

Single-Crystal X-ray Diffraction (structural insights)

Despite this, structural characterization has been achieved for more stable species. Four-coordinate, three-fold symmetric iron(IV) nitrides have been isolated and structurally characterized, providing crucial benchmarks for understanding Fe-N multiple bonding. rsc.orgdrexel.edu One-electron oxidation of such a complex led to an isolable iron(V) nitride that was also characterized by X-ray diffraction, representing the first structural characterization of a bona fide iron(V) nitride complex. rsc.org

For bulk solid-state materials, powder X-ray diffraction (XRD) is routinely used to identify the crystalline phases present. csic.esatlantis-press.com Different iron nitride phases, such as α''-Fe₁₆N₂, γ'-Fe₄N, ε-FeₓN (2 ≤ x ≤ 3), and ζ-Fe₂N, each have a unique crystal structure and can be identified by their characteristic diffraction patterns. acs.orgnih.gov For example, studies on the synthesis of iron nitrides have used XRD to track phase composition as a function of nitridation temperature, showing the transformation from iron oxides to various iron nitride phases, culminating in single-phase ε-Fe₃N at 850°C. atlantis-press.com

Crystallographic Data for Selected Iron Nitride Phases
PhaseCrystal SystemSpace GroupNotable Structural FeaturesReference
γ'-Fe₄NCubic-Perovskite-like structure; two non-equivalent Fe sites. nih.gov
ε-FeₓN (2 ≤ x ≤ 3)HexagonalP6₃22hcp structure, lattice parameters vary with N content. acs.org
ζ-Fe₂NOrthorhombic-Identified by XRD in multiphase samples. nih.gov
α''-Fe₁₆N₂Body-Centered Tetragonal (bct)I4/mmmDistorted α-Fe structure with ordered N atoms. acs.org

Ligand Design and Coordination Environment Effects on Iron Nitrogen Reactivity

Impact of Ancillary Ligands (e.g., N-heterocyclic carbenes, phosphinic amido, diketiminate)

The choice of ancillary ligands, which are the other ligands bound to the iron center besides the nitride, plays a pivotal role in modulating the properties of the iron-nitride unit. Different classes of ligands, such as N-heterocyclic carbenes (NHCs), phosphinic amidos, and diketiminates, offer unique steric and electronic characteristics that directly influence the reactivity of the complex.

N-heterocyclic carbenes (NHCs) are strong σ-donating ligands that can stabilize high-valent iron centers, a key feature for forming reactive iron-nitrido species. researchgate.netupenn.edu For instance, tris(carbene)borate ligands have been instrumental in the isolation and characterization of reactive iron(IV) and even iron(V) nitrido complexes. rsc.orgresearchgate.net These complexes have demonstrated the ability to participate in both two-electron (nitrogen atom transfer) and single-electron (hydrogen atom transfer) pathways. rsc.orgresearchgate.net The sterically encumbered nature of some NHC ligands, such as the N-anchored tris-N-heterocyclic carbene chelates, can lead to significant differences in reactivity and even allow for the stabilization of exceptionally high oxidation states like Fe(VI) and Fe(VII). upenn.edu

Phosphinic amido ligands, with their strong ligand field and ability to form intramolecular hydrogen bonds, also play a crucial role in tuning the properties of iron complexes. nih.govrsc.org The tripodal ligand N,N',N''-[nitrilotris(ethane-2,1-diyl)]tris(P,P-diphenylphosphinic amido), or [poat]³⁻, has been used to prepare both iron(II) and iron(III) complexes. nih.govrsc.org The phosphinic amido groups contribute to a relatively negative one-electron redox potential, and the appended P=O groups can participate in hydrogen bonding, influencing the secondary coordination sphere. nih.govrsc.org

β-Diketiminate ligands are known for their ability to stabilize low-coordinate iron complexes due to their bulky nature and anionic charge. acs.orgrsc.org This has been particularly useful in the synthesis of three-coordinate iron(I) dimers with a bridging dinitrogen ligand, where the low coordination number leads to a high degree of dinitrogen activation. lmu.de The electronic properties of the iron center can be systematically tuned by introducing electron-withdrawing or donating groups on the β-diketiminate ligand framework. rsc.org

Ancillary Ligand TypeKey FeatureImpact on Iron-Nitrogen ReactivityExample Ligand/Complex
N-heterocyclic carbenes (NHCs)Strong σ-donors, sterically tunable. upenn.edunih.govStabilize high-valent Fe-nitrido species, enabling atom transfer reactions. rsc.orgresearchgate.netTris(carbene)borate iron(IV) nitride. rsc.orgresearchgate.net
Phosphinic AmidoStrong ligand field, H-bonding capability. nih.govrsc.orgInfluences redox potential and secondary coordination sphere. nih.govrsc.org[Fe(poat)(NH₃)]. nih.gov
β-DiketiminateBulky, anionic, stabilizes low coordination numbers. acs.orgrsc.orgFacilitates dinitrogen activation in low-coordinate complexes. lmu.deThree-coordinate iron(I) dinitrogen dimer. lmu.de

Influence of Coordination Number and Geometry

The coordination number and geometry of an iron-nitrido complex are critical factors that dictate its stability and reactivity. rsc.org A lower coordination number generally leads to a more reactive species.

Six-coordinate iron nitrides with four-fold symmetry are often thermally unstable and require cryogenic temperatures for characterization. rsc.org In contrast, four-coordinate iron nitrides with three-fold (trigonal) symmetry can be prepared and are stable at room temperature. rsc.orgresearchgate.net This increased stability is attributed to the pseudo-tetrahedral geometry, which allows for the formation of one σ- and two π-bonds between the iron and the nitride ligand. lmu.de

Three-coordinate iron complexes, stabilized by bulky β-diketiminate ligands, exhibit unique electronic structures and reactivity. acs.org The trigonal-planar geometry in these complexes makes the iron center highly reactive, capable of activating strong bonds like the N-N triple bond in dinitrogen. acs.orglmu.de The reactivity of these low-coordinate complexes can be further modulated by the addition of a fourth ligand, which can alter the electronic structure and weaken the Fe-N π-bonding, thereby enhancing reactivity in processes like H-atom abstraction. acs.org

Role of Multinuclear Iron Architectures

The cooperation of multiple iron centers in multinuclear architectures can lead to enhanced reactivity in dinitrogen activation and functionalization. ccspublishing.org.cnacs.org Nature itself provides a blueprint with the iron-molybdenum cofactor (FeMoco) of nitrogenase, a complex multinuclear cluster that catalyzes the reduction of dinitrogen to ammonia (B1221849) under ambient conditions. ccspublishing.org.cnyale.edu

Synthetic multinuclear iron complexes have been designed to mimic the function of nitrogenase. ccspublishing.org.cn Studies have shown that while two iron atoms can cooperatively lengthen and weaken the N-N bond, it often requires the synergy of three or more iron atoms to achieve complete cleavage of the N-N triple bond to form nitride species. acs.org For example, a diiron(II) diiron(III) bis(nitride) complex has been shown to react with Lewis bases to facilitate the six-electron oxidation of the two bridging nitrides to form dinitrogen. researchgate.net The presence of alkali metal cations in these systems can also play a crucial role by stabilizing highly reduced complexes and pulling electron density into the dinitrogen unit. acs.org

Effects of Secondary Coordination Sphere Interactions (e.g., hydrogen bonding)

The secondary coordination sphere, which comprises the molecular environment around the primary coordination sphere of the metal complex, can exert significant influence on reactivity through non-covalent interactions like hydrogen bonding. electronicsandbooks.comnih.gov These interactions, although weaker than the covalent bonds of the primary sphere, can play a critical role in fine-tuning the electronic properties of the metal center and stabilizing reactive intermediates. illinois.edu

Coordination SphereKey InteractionsEffect on ReactivityExample
PrimaryCovalent bonds between Fe and ligands. nih.govDirectly determines the electronic structure and stability of the Fe-N bond. rsc.orgFe-N bond in an iron-nitrido complex.
SecondaryNon-covalent interactions (e.g., hydrogen bonding, steric effects). electronicsandbooks.comnih.govFine-tunes redox potentials, stabilizes intermediates, and can control reaction pathways. illinois.eduresearchgate.netIntramolecular H-bonds in [Fe(poat)(NH₃)]. nih.gov

Steric and Electronic Tuning of Ligand Frameworks

The deliberate modification of the steric and electronic properties of ligand frameworks is a powerful strategy for controlling the reactivity of iron-nitrido complexes. rsc.org By systematically varying substituents on the ligand, researchers can fine-tune the environment around the iron center to achieve desired outcomes.

Steric tuning involves adjusting the size and bulk of the ligand to control access to the metal center and to influence the coordination geometry. For example, bulky β-diketiminate ligands are essential for creating the low-coordinate environments that promote dinitrogen activation. lmu.de The steric profile of a ligand can also impact the selectivity of a reaction by dictating the approach of a substrate.

Electronic tuning is achieved by introducing electron-donating or electron-withdrawing groups onto the ligand framework. rsc.org This directly modulates the electron density at the iron center, which in turn affects the strength and reactivity of the Fe-N bond. For instance, in a series of iron(II) complexes supported by phosphoraminimato ligands, more strongly donating ligands were found to stabilize the low-spin state. acs.org Similarly, for a family of iron complexes with tetradentate pyridyl-triazacyclononane ligands, the electronic properties of a substituent on the pyridine (B92270) ring were shown to modulate the ligand field strength and the spin state of the iron center. nih.gov This ability to electronically tune the system is critical for designing catalysts with optimal activity and selectivity for specific transformations.

Future Directions and Emerging Research Areas in Iron Nitrogen Chemistry

The field of iron-nitrogen chemistry, centered around compounds such as azanide (B107984);azanidylideneiron;iron (iron nitride), is experiencing a renaissance driven by the global need for sustainable chemical processes. chemicalbook.comlookchem.com Researchers are pushing the boundaries of fundamental science and applied technology, focusing on novel electronic structures, advanced catalytic applications, and synergy with renewable energy systems. The following sections detail the key future directions and emerging research areas that are set to define the next generation of iron-nitrogen chemistry.

Q & A

Basic: What are the optimal synthesis methods for iron nitride (Fe₆N₂), and how can researchers validate phase purity?

Answer:
Iron nitride synthesis typically involves gas-solid reactions (e.g., ammonolysis of iron precursors) or chemical vapor deposition (CVD). Key parameters include temperature (300–500°C), NH₃ gas flow rate, and precursor composition . To validate phase purity:

  • Use X-ray diffraction (XRD) to confirm crystallographic matches with reference patterns (e.g., ICDD PDF-00-006-0626 for Fe₆N₂).
  • Employ Mössbauer spectroscopy to distinguish between Fe oxidation states and nitride phases.
  • Combine with electron microscopy (SEM/TEM) to assess morphology and rule out impurities like unreacted Fe or Fe₄N .
    Methodological Tip: Pre-synthesis calcination of precursors under inert gas (Ar) reduces oxide contamination .

Basic: Which spectroscopic techniques are most effective for characterizing the electronic structure of azanide-containing complexes?

Answer:

  • UV-Vis Spectroscopy : Identifies ligand-to-metal charge transfer (LMCT) transitions. For example, azanide-Cu(II) complexes show LMCT bands near 520 nm .
  • X-ray Photoelectron Spectroscopy (XPS) : Resolves N 1s binding energies (~398–400 eV for azanide ligands) to differentiate from imido or amido species.
  • EPR Spectroscopy : Detects paramagnetic states in transition metal-azanide systems (e.g., Cu(II) with g-values ~2.18) .
    Data Contradiction Note: DFT calculations may overestimate LMCT transition energies; cross-validate with experimental spectra .

Advanced: How can researchers resolve discrepancies in reported magnetic properties of Fe₆N₂?

Answer:
Conflicting magnetic data (e.g., ferromagnetic vs. antiferromagnetic behavior) often arise from:

  • Sample Purity : Trace Fe₃O₄ impurities skew magnetic measurements. Use synchrotron XRD to detect low-concentration phases.
  • Crystallographic Anisotropy : Magnetic properties vary with crystal orientation. Perform single-crystal SQUID magnetometry under varying field directions.
  • Surface Oxidation : Passivate samples with inert coatings (e.g., Al₂O₃ via atomic layer deposition) before measurement .
    Methodological Recommendation: Report synthesis conditions and characterization data transparently to enable cross-study comparisons .

Advanced: What mechanistic insights can computational methods provide for azanidylideneiron’s role in catalytic ammonia synthesis?

Answer:

  • Density Functional Theory (DFT) : Models adsorption energies of N₂ and H₂ on Fe₆N₂ surfaces to identify active sites. For example, Fe-edge sites show lower N₂ dissociation barriers (~0.8 eV) than bulk Fe .
  • Microkinetic Modeling : Predicts rate-determining steps (e.g., NH₂ hydrogenation) under operando conditions.
  • Contradiction Alert : Experimental TOF (turnover frequency) values may conflict with DFT-predicted activation energies. Address this by incorporating entropy corrections and solvent effects in simulations .

Advanced: How should researchers design experiments to probe the stability of Fe₆N₂ under electrochemical conditions?

Answer:

  • Accelerated Degradation Testing : Apply cyclic voltammetry (CV) in acidic/alkaline electrolytes (e.g., 0.1 M H₂SO₄ or KOH) at high scan rates (100 mV/s) to simulate long-term stability.
  • Post-Operando Characterization : Use XPS and TEM to identify corrosion products (e.g., FeOOH) and structural degradation.
  • Control Experiment : Compare with Fe₃N or pure Fe to isolate nitride-specific degradation pathways .
    Data Analysis Tip: Normalize current densities to electrochemically active surface area (ECSA) for accurate comparisons .

Basic: What are the best practices for reporting synthetic procedures and characterization data in publications?

Answer:

  • Experimental Section : Provide detailed synthesis protocols (precursor ratios, reaction time/temperature) and instrumentation parameters (e.g., XRD scan rate).
  • Supporting Information : Deposit raw data (e.g., XRD .raw files, NMR spectra) in repositories like Zenodo for reproducibility.
  • Citation Standards : Reference prior studies reporting similar methods (e.g., ammonolysis of FeCl₂) and note deviations .
    Avoid: Redundant descriptions of well-established techniques (e.g., SEM sample preparation) unless modified .

Advanced: How can time-resolved spectroscopy elucidate reaction pathways in azanide-mediated catalysis?

Answer:

  • Transient Absorption Spectroscopy (TAS) : Captures intermediates (e.g., Fe–NH radicals) on microsecond timescales.
  • Operando XAS (X-ray Absorption Spectroscopy) : Monitors Fe K-edge shifts during catalysis to track oxidation state changes.
  • Challenge : Overlapping signals from multiple intermediates. Mitigate via global kinetic analysis and DFT-assisted peak assignment .

Basic: What are the critical considerations for handling and storing azanide compounds to prevent decomposition?

Answer:

  • Storage : Keep under inert atmosphere (Ar glovebox) at <0°C to minimize hydrolysis/oxidation.
  • Handling : Use Schlenk lines for air-sensitive reactions. Confirm stability via periodic FT-IR checks for N–H stretches (~3300 cm⁻¹) .
    Contamination Check: Test for NH₃ release (via pH strips) during storage as a decomposition indicator .

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